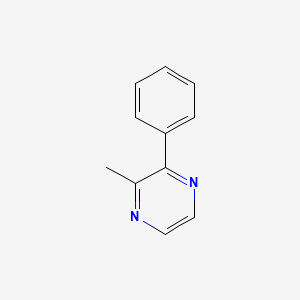

2-Methyl-3-phenylpyrazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRHHXGQGRJTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29444-53-9 | |

| Record name | 2-Methyl-3-phenylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029444539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-3-phenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-PHENYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6H5DV726B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methyl 3 Phenylpyrazine and Analogous Pyrazine Derivatives

Classical and Established Synthetic Approaches

Cyclization Reactions from Precursors

One established method for synthesizing substituted pyrazines involves the cyclization of appropriate precursors. For instance, 2-methyl-3-phenylpyrazine can be synthesized through the reaction of 2-methylpyrazine (B48319) with phenylacetaldehyde. ijpsi.org This approach represents a direct way to introduce a phenyl group onto the pyrazine (B50134) ring. Another example involves the condensation of oxo(phenyl)acetaldehyde with propane-1,2-diamine, followed by dehydrogenation, which yields a mixture including 2-methyl-5-phenylpyrazine. ijpsi.org

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is also a source of pyrazines in food chemistry. mdpi.com During this process, Amadori rearrangement products can react with ammonia (B1221849) and cyclize to form various pyrazine derivatives. mdpi.com

Condensation Reactions

Condensation reactions are a cornerstone of pyrazine synthesis, providing versatile routes to a wide array of derivatives.

The direct condensation of 1,2-diketones with 1,2-diamines is considered the most straightforward and classical route for preparing pyrazines. tandfonline.comajgreenchem.com This reaction typically proceeds through a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. tandfonline.comresearchgate.net A variety of catalysts and conditions have been employed to facilitate this reaction and improve yields. For example, lanthanum(III) acetate (B1210297) has been used as an efficient catalyst for the synthesis of quinoxalines (benzopyrazines) from 1,2-diamines and 1,2-diketones in water. Similarly, a greener approach utilizes potassium tert-butoxide in aqueous methanol (B129727) at room temperature, avoiding the need for expensive catalysts or harsh conditions. tandfonline.comtandfonline.com Onion extract, containing organic acids, has also been reported as a natural catalyst for this condensation. ajgreenchem.com

| Catalyst/Reagent | Diamine | Diketone | Product | Yield (%) | Reference |

| La(OAc)₃ | o-phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 94 | |

| t-BuOK | Ethylenediamine (B42938) | Benzil | 2,3-Diphenylpyrazine | High | tandfonline.comtandfonline.com |

| Onion Extract | Ethylenediamine | Benzil | 2,3-Diphenylpyrazine | Good to Excellent | ajgreenchem.com |

| Silica (B1680970) gel | Ethylenediamine | Benzil | 2,3-Diphenylpyrazine | - | connectjournals.com |

This table presents a selection of catalytic systems for the condensation of 1,2-diamines and 1,2-diketones.

The condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a primary method for the synthesis of pyrazoles, a different class of N-heterocycles. beilstein-journals.orgresearchgate.net While this reaction is central to pyrazole (B372694) chemistry (known as the Knorr pyrazole synthesis), its direct application to form the pyrazine ring system is not the standard approach. beilstein-journals.org The reaction between a hydrazine and a 1,3-diketone typically leads to the formation of a five-membered pyrazole ring. researchgate.net

The self-condensation of α-amino ketones is a well-known method for synthesizing pyrazines. nbu.ac.in This reaction, often referred to as the Gutknecht pyrazine synthesis, involves the dimerization of two molecules of an α-amino ketone, followed by dehydration and oxidation to form the stable aromatic pyrazine ring. nbu.ac.in Since α-amino ketones can be unstable, they are often generated in situ. thermofisher.com For example, α-azido ketones can be reduced to α-amino ketones, which then undergo self-condensation to yield pyrazines. mdpi.com

| Precursor | Reagent/Condition | Product | Reference |

| α-Amino ketone | Self-condensation | Substituted pyrazine | nbu.ac.in |

| α-Azido ketone | Sodium hydrogen telluride | Substituted pyrazine | mdpi.com |

| α-Azido ketone | Pd/C, Acetic acid | Substituted pyrazine | mdpi.com |

This table summarizes methods involving the condensation of α-amino ketones.

Condensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

Catalytic Dehydrogenation of Amines and Diamines

Catalytic dehydrogenation presents an alternative, atom-economical route to pyrazines. This method can involve the dehydrogenation of piperazines to form pyrazines, often using a palladium catalyst. tandfonline.comtandfonline.com Another approach is the catalytic dehydrogenation of ethanolamine (B43304) in the vapor phase over catalysts like copper oxide, zinc oxide, and sodium carbonate to produce pyrazine. connectjournals.comacs.org More advanced catalytic systems, such as those based on ruthenium and manganese pincer complexes, have been developed for the acceptorless dehydrogenative coupling of amines and alcohols to form N-heterocycles, including pyrazines. nih.govacs.orgrsc.org These reactions are considered environmentally benign as they often produce hydrogen gas and/or water as the only byproducts. nih.gov

Modern and Advanced Synthetic Strategies

The synthesis of substituted pyrazines, including this compound, has evolved significantly, moving towards more sophisticated and efficient methods. These strategies offer improvements in yield, selectivity, and environmental impact compared to classical approaches.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For pyrazine synthesis, palladium and ruthenium catalysts are particularly prominent, facilitating direct arylation reactions that are key to introducing phenyl substituents onto the pyrazine core.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for creating C-C bonds. nobelprize.orgrsc.org In the context of 2-arylpyrazine synthesis, these methods allow for the direct arylation at the ortho-position of the aryl substituent. Research has demonstrated that phosphine-free Palladium(II) acetate (Pd(OAc)₂) can effectively catalyze the C-H bond arylation of 2-arylpyrazines. researchgate.net This reaction proceeds with complete regioselectivity, targeting the C-H bond on the phenyl ring. researchgate.net The use of an inexpensive base like potassium acetate and the ability to perform the reaction without complex phosphine (B1218219) ligands make this an attractive and practical approach. researchgate.net

A typical catalytic cycle for such a cross-coupling, like the Suzuki reaction, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetallation with an organoboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst. nobelprize.org For the synthesis of this compound, this could involve coupling a phenyl-containing organometallic reagent with a suitable 2-methyl-3-halopyrazine or, through direct C-H functionalization, coupling a phenyl halide with 2-methylpyrazine.

Table 1: Palladium-Catalyzed Direct Arylation of 2-Arylpyrazines Data synthesized from research on direct C-H arylation of 2-arylpyrazine systems. researchgate.net

| Pyrazine Substrate | Arylating Agent | Catalyst System | Base | Solvent | Yield |

| 2-Phenylpyrazine (B1619871) | 4-Iodotoluene | Pd(OAc)₂ | KOAc | DMA | 82% |

| 2-Phenylpyrazine | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | KOAc | DMA | 85% |

| 2-Phenylpyrazine | 1-Iodo-4-fluorobenzene | Pd(OAc)₂ | KOAc | DMA | 78% |

| 2-(p-Tolyl)pyrazine | Iodobenzene | Pd(OAc)₂ | KOAc | DMA | 80% |

Ruthenium complexes have emerged as powerful catalysts for C-H bond activation and functionalization. nih.govrsc.org In the synthesis of aryl-substituted pyrazines, ruthenium catalysts offer a complementary approach to palladium. souleresearchgroup.org Studies show that complexes such as [RuCl₂(p-cymene)]₂ can catalyze the C-H bond arylation at the ortho-position of the aryl group in 2-arylpyrazines with high regioselectivity. researchgate.net This method also utilizes an inexpensive base, potassium acetate, and results exclusively in mono-arylated products. researchgate.net

Further research into ruthenium catalysis has shown its efficacy in the multiple C-H arylation of diphenylpyrazine derivatives in water, a green solvent. mdpi.com This demonstrates the potential for constructing highly functionalized and π-conjugated pyrazine systems under environmentally conscious conditions. mdpi.com The chelation assistance from the pyrazine nitrogen atoms is crucial for directing the catalyst to the specific C-H bonds on the phenyl rings. nih.govmdpi.com

Table 2: Ruthenium-Catalyzed Direct Arylation of 2-Arylpyrazines Illustrative data based on studies of Ru-catalyzed C-H arylation of aryl-substituted nitrogen heterocycles. researchgate.netmdpi.com

| Pyrazine Substrate | Arylating Agent | Catalyst System | Base | Solvent | Yield |

| 2-Phenylpyrazine | 4-Iodotoluene | [RuCl₂(p-cymene)]₂ | KOAc | DMA | 84% |

| 2-Phenylpyrazine | 1-Iodo-4-methoxybenzene | [RuCl₂(p-cymene)]₂ | KOAc | DMA | 81% |

| 2,3-Diphenylpyrazine | Phenylboronic acid | Ru(II)/carboxylate/PPh₃ | - | Water | High |

| 2-Phenylpyrazine | 1-Iodo-4-(trifluoromethyl)benzene | [RuCl₂(p-cymene)]₂ | KOAc | DMA | 75% |

Palladium-Catalyzed Cross-Coupling Reactions

Green Chemistry Principles in Pyrazine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In pyrazine synthesis, this is manifested through solvent-free reaction conditions and the use of environmentally benign catalysts.

Performing reactions without a solvent, known as neat reaction conditions, is a core principle of green chemistry that reduces waste and can simplify product purification. An efficient and clean procedure for the one-pot preparation of pyrazines involves the direct reaction of an ethylenediamine with a 1,2-diketone (or its α-hydroxy or α-bromo ketone analogs) at room temperature under neat conditions. benthamdirect.com This method avoids the use of expensive solvents and harmful metal catalysts, offering a simple work-up and furnishing pyrazine derivatives in moderate to excellent yields. benthamdirect.com Similarly, catalyst- and solvent-free methods have been developed by reacting 2-hydroxy-1,2-diarylethanone derivatives with ammonium (B1175870) acetate, providing access to pyrazines in excellent yields under green conditions. thieme-connect.com Microwave-assisted solvent-free synthesis further accelerates these reactions, leading to good yields in short reaction times. mdpi.comnih.gov

Table 3: Pyrazine Synthesis Under Neat Reaction Conditions Data based on reported solvent-free methodologies. benthamdirect.comthieme-connect.com

| Diamine Component | Dicarbonyl Component | Conditions | Time | Yield |

| Ethylenediamine | Benzil | Room Temp, Stirring | 5h | 92% |

| Ethylenediamine | 4,4'-Dimethylbenzil | Room Temp, Stirring | 6h | 90% |

| Ammonium Acetate | Benzoin | 120°C, Stirring | 1h | 93% |

| Ammonium Acetate | 4,4'-Dichlorobenzoin | 120°C, Stirring | 1.5h | 95% |

The use of non-toxic, readily available, and inexpensive catalysts is another key aspect of green synthesis. Potassium tert-butoxide (KOtBu) has been successfully employed as an environmentally benign catalyst for pyrazine synthesis. researchgate.net A simple and cost-effective protocol involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound in the presence of a catalytic amount of KOtBu at room temperature. tandfonline.com This high-yielding process does not require expensive metal catalysts or harsh conditions like high temperatures or oxygen bubbling. tandfonline.com The reaction is believed to proceed through the formation of a dihydropyrazine intermediate, which then undergoes aromatization to yield the final pyrazine product. researchgate.net This method's versatility has been demonstrated by synthesizing a large number of pyrazine derivatives from various starting materials. tandfonline.comresearchgate.net

Table 4: Potassium tert-butoxide Catalyzed Pyrazine Synthesis Representative examples from research on KOtBu-catalyzed condensation. tandfonline.comresearchgate.net

| 1,2-Diamine | 1,2-Dicarbonyl | Catalyst | Conditions | Yield |

| Ethylenediamine | Benzil | KOtBu | Room Temp, 6-8h | 88% |

| 1,2-Diaminopropane | Benzil | KOtBu | Room Temp, 6-8h | 85% |

| Ethylenediamine | 2,3-Butanedione | KOtBu | Room Temp, 6-8h | 78% |

| Ethylenediamine | Phenylglyoxal | KOtBu | Room Temp, 6-8h | 82% |

Reactivity and Derivatization Pathways of 2 Methyl 3 Phenylpyrazine

Functionalization of the Pyrazine (B50134) Nucleus

The pyrazine ring, being π-deficient, is susceptible to nucleophilic attack, particularly at its nitrogen atoms. This inherent electronic property is a key determinant of its reactivity.

Nucleophilic Substitution Reactions on Pyrazine Nitrogen Atoms

Nucleophilic substitution reactions on the nitrogen atoms of the pyrazine ring are a fundamental aspect of its chemistry. In these reactions, a nucleophile, which is a species with a lone pair of electrons, attacks the electron-deficient carbon centers of the pyrazine ring, leading to the displacement of a leaving group. libretexts.orgbits-pilani.ac.in The rate and success of these substitutions are influenced by several factors, including the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent used. bits-pilani.ac.in

The mechanism for bimolecular nucleophilic substitution (SN2) involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.orgbits-pilani.ac.in This backside attack results in an inversion of the stereochemical configuration at the carbon atom. libretexts.org The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a second-order reaction. libretexts.orgbits-pilani.ac.in Steric hindrance around the reaction center can significantly slow down or even prevent SN2 reactions. bits-pilani.ac.in

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like the phenyl group of 2-methyl-3-phenylpyrazine. masterorganicchemistry.comminia.edu.eg This process involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.egkhanacademy.org The reaction proceeds through a two-step mechanism. The initial and rate-determining step is the attack of the electrophile by the π-electrons of the aromatic ring, which disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or benzenium ion. masterorganicchemistry.comminia.edu.eglibretexts.org In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The reactivity of the benzene (B151609) ring towards EAS is significantly influenced by the nature of the substituents already present on the ring. masterorganicchemistry.com Electron-donating groups increase the nucleophilicity of the ring and accelerate the reaction, while electron-withdrawing groups decrease the ring's reactivity. masterorganicchemistry.com The position of the incoming electrophile is also directed by the existing substituents.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) to the aromatic ring, typically requiring a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.orgyoutube.com

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.orgyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. youtube.com

Transition Metal-Catalyzed Carbon-Carbon Bond Formations on Pyrazines

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the functionalization of pyrazines. rsc.orgresearchgate.netrsc.orgnih.gov These reactions typically involve a palladium catalyst and enable the coupling of a pyrazine derivative (often a halopyrazine) with various organometallic reagents. rsc.orgrsc.orgnih.gov

The Suzuki coupling reaction is a versatile method for creating C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. rsc.orgscholaris.ca It is one of the most widely used methods for functionalizing pyrazines due to its broad substrate scope, high tolerance of functional groups, and the commercial availability of halopyrazines and boronic acids. rsc.orgscholaris.caclockss.org

Early examples demonstrated the successful coupling of chloropyrazines with aryl boronic acids using palladium-phosphine catalysts, yielding diarylpyrazines in good to excellent yields. rsc.orgclockss.org The choice of catalyst can be critical; for instance, Pd(PPh₃)₄, used in the original Suzuki reaction, was found to be ineffective for coupling chloropyrazine with various aryl boronic acids. rsc.org More effective catalysts, such as [1,4-bis(diphenylphosphino)butane]palladium(II) dichloride, have been identified. clockss.org The reaction has been utilized in the synthesis of complex molecules and natural products. clockss.orgacs.org

Table 1: Examples of Suzuki Coupling Reactions on Pyrazine Derivatives

| Pyrazine Substrate | Coupling Partner | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Chloropyrazine | Arylboronic acid | Pd(dppb)Cl₂ | Na₂CO₃ | Arylpyrazine | Good to Excellent | rsc.org |

| 2,6-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 2,6-Diphenylpyrazine | Moderate to Good | clockss.org |

| 5-O-Triflyl-3-benzyl-2-aminopyrazine | Arylboronic acid | Pd(OAc)₂/dppf | K₃PO₄ | 5-Aryl-3-benzyl-2-aminopyrazine | Good | rsc.org |

| Amino(aryl)pyrazine Imino-O-tosylates | Aryltrifluoroborates | Pd catalyst | Not specified | Diarylaminopyrazines | Excellent | oup.com |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. rsc.org This reaction is a powerful tool for C-C bond formation in pyrazine chemistry. rsc.orgthieme-connect.commdpi.com For example, the reaction of a stannylated pyrazine with an aroyl chloride can produce the corresponding acylpyrazine. rsc.org A common issue can be the homocoupling of the organotin reagent, but this can often be suppressed by altering the order of reagent addition. rsc.org

The Stille reaction has been employed in the synthesis of complex ligands, such as hybrid pyrazine-terpyridine systems, through double coupling reactions with dichloropyrazines. rsc.org The use of a copper(I) co-catalyst has been shown to be beneficial in some Stille couplings involving bromopyrazines, particularly for the synthesis of acylpyrazines. thieme-connect.commdpi.com

Table 2: Examples of Stille Coupling Reactions on Pyrazine Derivatives

| Pyrazine Substrate | Coupling Partner | Catalyst/Co-catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Stannylated pyrazine | 4-Methoxybenzoyl chloride | Pd catalyst | 4-Methoxybenzoylpyrazine | 70% | rsc.org |

| 2,3-Dichloropyrazine (B116531) | Stannylated terpyridine | Pd catalyst | Hybrid pyrazine-terpyridine ligand | 73% | rsc.org |

| 2-Bromo-5-phenylpyrazine | Tributyl(1-ethoxyvinyl)tin | PdCl₂(PPh₃)₂ / CuI | 2-Acetyl-5-phenylpyrazine (after hydrolysis) | Not specified | thieme-connect.com |

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base. rsc.orgmdpi.com This reaction provides a route to introduce alkenyl substituents onto the pyrazine ring. rsc.org For instance, the Heck cross-coupling of 2,3-dichloropyrazine with various acrylates and styrenes has been explored. rsc.orgresearchgate.net The reaction conditions, particularly temperature, can influence the product distribution, leading to dialkenylpyrazines or other derivatives. rsc.orgresearchgate.net

In some cases, the pyrazine moiety itself can act as an "olefin-like" coupling partner in Heck-type reactions. rsc.org This has been demonstrated in the arylation of 8-substituted imidazo[1,5-a]pyrazines with a range of aryl halides. rsc.orgacs.org

Table 3: Examples of Heck Reactions on Pyrazine Derivatives

| Pyrazine Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dichloropyrazine | Ethyl acrylate | Pd(OAc)₂ / X-Phos | 2,3-Di(ethoxycarbonylvinyl)pyrazine | 83% | rsc.org |

| 8-Substituted imidazo[1,5-a]pyrazines | Aryl halides | Pd catalyst | 5-Arylated imidazo[1,5-a]pyrazines | 45-92% | rsc.orgacs.org |

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For a compound like this compound, a halogenated precursor, such as 2-bromo- or 2-chloro-3-methyl-3-phenylpyrazine, is required to participate in the Sonogashira coupling.

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the halo-pyrazine. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium complex, which yields the alkyne-substituted pyrazine and regenerates the palladium(0) catalyst. wikipedia.org

The reactivity of the halo-pyrazine substrate is a critical factor, with the typical reactivity order being I > Br > Cl. wikipedia.org While aryl iodides can often react at room temperature, aryl bromides may require elevated temperatures to achieve good yields. wikipedia.orgnih.gov The choice of catalyst, base, and solvent also plays a significant role in the reaction's efficiency. nih.gov Transition metal-catalyzed reactions, including the Sonogashira coupling, are standard methods for carbon-carbon bond formation on pyrazine rings. nih.gov

Table 1: Key Components of Sonogashira Coupling

| Component | Role | Common Examples |

|---|---|---|

| Substrate | Aryl or Vinyl Halide | 2-Bromo-3-methyl-3-phenylpyrazine |

| Reagent | Terminal Alkyne | Phenylacetylene, 2-Methyl-3-butyn-2-ol |

| Catalyst | Palladium(0) Complex | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | Copper(I) Salt | CuI |

| Base | Amine | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

Transition Metal-Catalyzed Carbon-Heteroatom Bond Formations on Pyrazines

Beyond C-C bond formation, transition metal catalysis is instrumental in forging carbon-heteroatom (C-N, C-O) bonds on the pyrazine ring. nih.gov These reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, allow for the introduction of amine and ether functionalities, respectively. These methods are crucial for synthesizing a wide range of biologically active molecules and functional materials. rsc.org

For these transformations, a halogenated pyrazine serves as the electrophilic partner. In a typical palladium-catalyzed C-N cross-coupling reaction, a Pd(0) species undergoes oxidative addition into the pyrazine-halide bond. The resulting Pd(II) complex then reacts with an amine in the presence of a base. Reductive elimination from the subsequent complex yields the N-arylated pyrazine product and regenerates the Pd(0) catalyst. A variety of nitrogen-containing nucleophiles, including primary and secondary amines and N-heterocycles, can be used. tandfonline.com

Copper-catalyzed systems also provide an effective, often ligand-free, method for C-N bond formation between aryl halides and heteroaryl amines, proving useful for the synthesis of pyrimidine (B1678525) and pyrazine derivatives. tandfonline.com Similarly, C-O bond formation to create diaryl ethers can be achieved using copper(I) catalysts, often requiring elevated temperatures, especially when starting from less reactive aryl bromides. researchgate.net

Aromatic Nucleophilic Substitution for Halogenated Pyrazines

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. um.edu.mygcwgandhinagar.com This inherent electronic property makes halogenated pyrazines susceptible to aromatic nucleophilic substitution (SNAr) reactions. The nitrogen atoms stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the attack occurs at the positions ortho or para to the nitrogens (positions 2, 3, 5, and 6). gcwgandhinagar.com

The reactivity in SNAr reactions is heavily influenced by the nature of the leaving group, with a typical reactivity order of F > Cl ≈ Br > I. researchgate.net This is because the rate-determining step is often the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. researchgate.net

A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the halide from the pyrazine ring. um.edu.my For example, 2-chloropyrazines react with sodium methoxide (B1231860) (MeONa) or sodium thiophenoxide (PhSNa) to yield the corresponding substituted products in high yields. um.edu.my The reaction conditions, such as solvent and temperature, can be optimized to improve reaction rates and yields.

Functionalization at the Methyl Group

Bromination to Form 2-Bromomethyl-3-phenylpyrazine

The methyl group of this compound can be selectively functionalized via radical bromination to produce 2-bromomethyl-3-phenylpyrazine. uccs.edu This transformation is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. vulcanchem.com

The reaction proceeds through a free radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group of the pyrazine. This creates a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS to form the 2-bromomethyl-3-phenylpyrazine product and a new bromine radical, which continues the chain reaction. vulcanchem.com This method provides a direct route to a reactive intermediate that is primed for further derivatization. uccs.edu

Subsequent Reactions of Bromomethyl Derivatives with Terminal Alkynes for Triazole Formation

The 2-bromomethyl-3-phenylpyrazine is a valuable intermediate for constructing more complex heterocyclic systems, such as 1,2,3-triazoles. uccs.edu The synthesis involves a two-step sequence starting from the bromomethyl derivative.

First, the highly reactive bromomethyl group undergoes a nucleophilic substitution reaction with an azide (B81097) source, typically sodium azide (NaN₃), to form the corresponding 2-azidomethyl-3-phenylpyrazine. This substitution readily occurs due to the good leaving group ability of the bromide ion and the stability of the benzylic-type carbocation intermediate.

The resulting azide is then reacted with a terminal alkyne in a 1,3-dipolar cycloaddition reaction to form the triazole ring. clockss.org This cycloaddition can be performed under thermal conditions (Huisgen cycloaddition) but often requires high temperatures and can lead to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. thieme-connect.com A more controlled and highly regioselective method is the copper(I)-catalyzed reaction, as detailed in the following section. Research has shown that 2-bromomethyl-3-phenylpyrazine can be treated with terminal alkynes under specific conditions to yield the desired 1H-1,2,3-triazole derivatives. uccs.edu

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for 1,4-Disubstituted Triazoles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. thieme-connect.comuccs.edu This reaction, a cornerstone of "click chemistry," is renowned for its high yields, mild reaction conditions, simple workup, and exceptional regioselectivity, exclusively providing the 1,4-isomer. rsc.orgnih.gov

In this reaction, the 2-azidomethyl-3-phenylpyrazine and a terminal alkyne are coupled in the presence of a copper(I) catalyst. The copper(I) species can be added directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. thieme-connect.com

The accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to a six-membered copper-containing ring intermediate. This intermediate then collapses to form the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. nih.gov This robust methodology has been widely applied to link various molecular building blocks, including those containing pyrazine moieties. clockss.orgrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-3-methyl-3-phenylpyrazine |

| 2-Chloro-3-methyl-3-phenylpyrazine |

| Phenylacetylene |

| 2-Methyl-3-butyn-2-ol |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) |

| Copper(I) iodide (CuI) |

| Triethylamine |

| Diisopropylamine |

| 2-Chloropyrazine |

| Sodium methoxide |

| Sodium thiophenoxide |

| N-Bromosuccinimide (NBS) |

| Azobisisobutyronitrile (AIBN) |

| 2-Bromomethyl-3-phenylpyrazine |

| Sodium azide |

| 2-Azidomethyl-3-phenylpyrazine |

| Copper(II) sulfate (B86663) (CuSO₄) |

Diversification Strategies for Enhanced Chemical Space

The expansion of the chemical space surrounding the this compound scaffold is a key objective in medicinal chemistry and materials science. Diversification strategies aim to systematically modify the core structure to generate libraries of novel analogues with varied physicochemical properties. These strategies primarily focus on the functionalization of the phenyl ring, the pyrazine core, and the methyl group, leveraging the inherent reactivity of the molecule.

One of the most effective strategies for derivatizing this compound is through transition metal-catalyzed cross-coupling reactions. Specifically, direct C-H bond arylation at the ortho-position of the phenyl ring has been demonstrated as a highly regioselective and efficient method. researchgate.net Research has shown that both Palladium (Pd) and Ruthenium (Ru) catalysts can facilitate this transformation, affording mono-arylated products exclusively. researchgate.net

The reaction typically involves the use of phosphine-free catalysts like Palladium(II) acetate (B1210297) or [RuCl2(p-cymene)]2, with potassium acetate serving as an inexpensive base. researchgate.net This approach allows for the introduction of a wide range of electron-rich, electron-neutral, and electron-deficient aryl groups, significantly diversifying the molecular structure. researchgate.net The choice of catalyst can be complementary, expanding the scope of accessible derivatives.

| Entry | Arylating Agent (Ar-I) | Catalyst | Yield (%) |

| 1 | 4-Iodotoluene | Pd(OAc)2 | 75 |

| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)2 | 82 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)2 | 65 |

| 4 | 4-Iodotoluene | [RuCl2(p-cymene)]2 | 78 |

| 5 | 1-Iodo-4-methoxybenzene | [RuCl2(p-cymene)]2 | 85 |

| 6 | 1-Iodo-4-nitrobenzene | [RuCl2(p-cymene)]2 | 68 |

This table presents illustrative yields for the ortho-arylation of the phenyl ring in this compound, based on findings for similar 2-arylpyrazines. researchgate.net

Further diversification can be achieved by targeting other positions on the this compound molecule. The pyrazine ring itself, being electron-deficient, is susceptible to nucleophilic attack, although functionalization often requires strategic activation. researchgate.net Deprotonative metalation using strong bases like lithium tetramethylpiperidide (LTMP) can generate organolithium intermediates from related substituted pyrazines. researchgate.net These intermediates can then react with various electrophiles to install new functional groups, such as hydroxyl, silyl, or alkyl moieties, onto the pyrazine core. researchgate.net

The methyl group at the C2 position also presents a handle for derivatization. Its protons are slightly acidic and can be removed to form an anion, which can then participate in condensation reactions. For instance, condensation with aromatic aldehydes, a reaction demonstrated with analogous 2-methyl-3-nitropyridines, can yield styryl-pyrazine derivatives. mdpi.com This extends the conjugation of the system and introduces significant structural and electronic modifications.

Advanced diversification strategies involve more complex transformations that remodel the heterocyclic core. Multi-component reactions, such as the [4+1+1] annulation approach developed for related pyrazine systems, can build fused polycyclic scaffolds like pyrrolo[1,2-a]pyrazines. nih.gov While not a direct derivatization of this compound, this highlights a powerful strategy for leveraging the pyrazine core to access novel and complex chemical spaces. nih.govnih.gov

| Strategy | Reaction Type | Target Site | Introduced Functionality |

| C-H Activation | Direct Arylation | Phenyl Ring (ortho-position) | Substituted Aryl Groups |

| Deprotonative Metalation | Nucleophilic Addition | Pyrazine Ring | Hydroxyl, Silyl, Alkyl Groups |

| Condensation | Aldol-type Reaction | Methyl Group | Styryl Moieties |

| Annulation | Multi-component Reaction | Pyrazine Core | Fused Heterocyclic Rings |

This table summarizes key diversification strategies applicable to the this compound scaffold.

By employing these varied synthetic strategies, a large and diverse library of this compound derivatives can be systematically generated. This expansion of chemical space is crucial for exploring structure-activity relationships and discovering new compounds with tailored properties for various applications. escholarship.org

Biological and Pharmacological Investigations of 2 Methyl 3 Phenylpyrazine and Its Analogues

Antimicrobial Properties of Pyrazine (B50134) Derivatives

Pyrazine derivatives have demonstrated a wide range of antimicrobial activities against various pathogens. rjpbcs.comptfarm.pl The emergence of drug-resistant strains of bacteria has spurred research into new antimicrobial agents, with pyrazine-based compounds showing significant promise. ptfarm.plnih.gov

A study on novel pyrazine-2-carboxylic acid derivatives revealed significant antimicrobial activity against several clinical isolates, including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com Notably, some of these synthesized compounds exhibited potent activity against specific microbes. For instance, compound 'P10' and 'P4' were particularly effective against C. albicans, while others showed strong antibacterial action against both Gram-negative and Gram-positive bacteria. rjpbcs.com The presence of a free amino group in the pyrazine or pyrimidine (B1678525) ring is believed to contribute to the antimicrobial efficacy of these compounds. rjpbcs.com

In another study, a series of triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial properties. mdpi.com Among the tested compounds, one derivative, compound 2e, displayed superior antibacterial activity against both S. aureus (a Gram-positive bacterium) and E. coli (a Gram-negative bacterium), with its efficacy being comparable to the antibiotic ampicillin. mdpi.com This suggests that the triazolo[4,3-a]pyrazine scaffold is a valuable template for developing new antibacterial agents. mdpi.com

Furthermore, research into pyrazoline derivatives, which are related five-membered heterocyclic compounds, also showed moderate antimicrobial activity against a range of bacteria and fungi. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 32-512 μg/mL. nih.gov This indicates that while not as potent as some existing antibiotics, they can serve as lead molecules for the development of more effective antimicrobial drugs. nih.gov

The antimicrobial potential of pyrazine derivatives extends to mycobacteria as well. Several N-phenylpyrazine-2-carboxamides have been synthesized and shown to possess significant in vitro activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net Some of these compounds exhibited MIC values around 10 μM against the H37Rv strain of M. tuberculosis. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Target Microorganism(s) | Key Finding(s) | Reference(s) |

|---|---|---|---|

| Pyrazine-2-carboxylic acid derivatives ('P10', 'P4') | C. albicans, E. coli, P. aeruginosa, B. subtilis, S. aureus | Good antimicrobial activity against a range of clinical isolates. 'P10' and 'P4' were most effective against C. albicans. | rjpbcs.com |

| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus, E. coli | Superior antibacterial activity, comparable to ampicillin. | mdpi.com |

| Pyrazoline derivatives | Various bacteria and fungi | Moderate antimicrobial activity, with MIC values ranging from 32-512 μg/mL. | nih.gov |

| N-Phenylpyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | Significant in vitro antimycobacterial activity, with MICs around 10 μM. | researchgate.net |

| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | S. aureus, E. faecium | Effective against Gram-positive bacteria with MICs of 4 and 8 μg/ml, respectively. | nih.gov |

Antioxidant Activity of Related Pyrazines

Several pyrazine derivatives have been investigated for their antioxidant properties. rjpbcs.comresearchgate.net Antioxidants are crucial in combating oxidative stress, which is implicated in various degenerative diseases. ajgreenchem.com

A study involving newly synthesized pyrazine-2-carboxylic acid derivatives demonstrated their potential as free radical scavengers. rjpbcs.com The antioxidant activity of these compounds was evaluated using the ABTS and DPPH methods. rjpbcs.com Among the synthesized derivatives, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) exhibited notable antioxidant activity. rjpbcs.com

Tetramethylpyrazine, a well-known pyrazine derivative, has also been recognized for its antioxidant effects. researchgate.netnih.gov It has been shown to play a role in maintaining redox balance, which is critical for cellular health. nih.gov While direct studies on 2-Methyl-3-phenylpyrazine are limited, the antioxidant potential of its analogues suggests a promising area for future research.

Neuroprotective Effects of Pyrazine Analogues

Pyrazine analogues have emerged as potential therapeutic agents for neurodegenerative diseases. ontosight.ai While specific research on the neuroprotective effects of this compound is not extensively documented, studies on related compounds offer valuable insights.

For instance, some pyrazine derivatives have been reported to possess neuroprotective properties, suggesting their potential in treating conditions like Alzheimer's disease. ontosight.ai One study highlighted that a compound structurally related to this compound demonstrated a dose-dependent reduction in cell death in cell cultures exposed to oxidative stress.

Tetramethylpyrazine, an analogue, has been shown to protect dopaminergic neurons from injury in a rat model of Parkinson's disease. nih.gov The protective mechanism involves inhibiting the mitochondrial apoptotic death pathway and exerting antioxidant effects. nih.gov This suggests that pyrazine-based compounds could be beneficial in mitigating the neuronal damage associated with neurodegenerative disorders.

Anti-inflammatory Potential of Pyrazine Derivatives

Pyrazine and its derivatives have been identified as having anti-inflammatory properties. nbu.ac.innih.gov Although direct studies on this compound are sparse, the broader class of pyrazine compounds has shown promise in this area.

Derivatives of pyrazolo[3,4-b]pyrazines have been synthesized and evaluated for their anti-inflammatory activity. nih.gov In one study, a particular acetyl derivative demonstrated remarkable anti-inflammatory effects, comparable to the well-known anti-inflammatory drug indomethacin. nih.gov This highlights the potential of the pyrazine scaffold in developing new anti-inflammatory agents.

Furthermore, tetramethylpyrazine has been noted for its anti-inflammatory activities, adding to the evidence that pyrazine-containing molecules can modulate inflammatory pathways. researchgate.net

Anticancer Activities and Apoptosis Induction Studies

The anticancer potential of pyrazine derivatives has been a significant area of research. ontosight.ainbu.ac.innih.gov These compounds have been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. mdpi.com

A derivative, 2,3-Dicyano-5-methyl-6-phenylpyrazine (DCMPP), has demonstrated notable anticancer properties by inducing apoptosis in leukemia and breast cancer cells. In a study on K562 human leukemia cells, DCMPP showed an IC50 value of 25 μM after 72 hours of treatment and led to a significant increase in the apoptotic cell population.

Quinoxaline derivatives, which are structurally related to pyrazines, have also exhibited promising anticancer activity through mechanisms that include the induction of apoptosis. nih.gov Similarly, gold(III) complexes containing bipyridine ligands, which share structural similarities with pyrazines, have been shown to be highly cytotoxic to several cancer cell lines, including A549, HeLa, MDA-231, and MCF-7, with their activity being significantly higher than that of the common chemotherapy drug cisplatin. mdpi.com These complexes were found to induce cell death through apoptosis. mdpi.com

Table 2: Anticancer Activity of 2,3-Dicyano-5-methyl-6-phenylpyrazine (DCMPP) on K562 Cells

| Treatment Concentration (μM) | Cell Viability (%) | Apoptotic Cells (%) | Reference |

|---|---|---|---|

| 0 | 100 | 5 | |

| 25 | 45 | 40 | |

| 50 | 20 | 70 |

Modulation of Apoptotic Proteins

The induction of apoptosis by pyrazine derivatives often involves the modulation of key proteins that regulate this process. wikipedia.org The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in controlling the mitochondrial pathway of apoptosis. wikipedia.orgfrontiersin.org

Studies have shown that compounds like 2,3-Dicyano-5-methyl-6-phenylpyrazine can modulate the expression of these proteins. For instance, the anticancer effect of some pyrazine analogues is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic program. nih.govmdpi.com

Furthermore, the p53 tumor suppressor protein can regulate the expression of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis). wikipedia.org PUMA, in turn, can inhibit anti-apoptotic Bcl-2 family members, thereby promoting apoptosis. wikipedia.org The modulation of these apoptotic pathways is a key mechanism through which pyrazine derivatives exert their anticancer effects. nih.gov

Antiviral Properties of Pyrazine Derivatives

Pyrazine derivatives have also been investigated for their potential as antiviral agents. nih.gov A notable example is 2,3-Dicyano-5-methyl-6-phenylpyrazine (DCMPP), which has shown the ability to inhibit viral replication in cell cultures. In a study using Vero cells infected with vesicular stomatitis virus (VSV), DCMPP demonstrated a significant reduction in viral load at concentrations above 15 μg/ml. The proposed mechanism of action involves the potential disruption of viral entry by altering viral epitopes.

Furthermore, a series of pyrazine dicarboxylamides have been synthesized and evaluated for their activity against flaviviruses, such as the dengue virus (DENV) and yellow fever virus (YFV). nih.gov Several of these compounds were found to inhibit DENV replication with EC50 values in the low micromolar range. nih.gov Specifically, compounds 6b and 6d were the most potent inhibitors of DENV, with an EC50 of 0.5 μM. nih.gov Some of these derivatives also showed good antiviral activity against YFV. nih.gov

Favipiravir, a pyrazine carboxamide derivative, is a well-known antiviral drug that is effective against a variety of RNA viruses. rsc.org Its structural analogues are also being studied for their antiviral potential. rsc.org

Structure-Activity Relationship (SAR) Analyses

The biological activity of pyrazine derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) analyses are crucial in medicinal chemistry for designing and optimizing compounds with enhanced efficacy and selectivity. These studies systematically alter the chemical structure of a lead compound to understand how specific molecular features influence its biological and pharmacological effects. For this compound and its analogues, SAR analyses have provided valuable insights into the roles of various substituents and the conformational and electronic properties of the molecule.

Impact of Substituents on Biological Activity

The nature, position, and electronic properties of substituents on both the pyrazine and phenyl rings of phenylpyrazine derivatives play a pivotal role in determining their biological activity. Research has shown that these modifications can significantly influence properties such as lipophilicity and electronic distribution, which in turn affect the compound's ability to interact with biological targets and traverse cellular membranes. sciforum.netnih.gov

In studies on herbicidal activity, compounds with lipophilic and/or electron-withdrawing substituents on the benzene (B151609) moiety, such as 3-Br, 3-Cl, and 4-CH3-3-I, were designed to enhance activity. sciforum.net This suggests that for certain biological targets, increasing lipophilicity and modulating the electronic character of the phenyl ring are key strategies for improving potency. nih.gov Conversely, for other applications, such as antimycobacterial agents, a balance is necessary, as excessively lipophilic compounds might exhibit undesirable properties. nih.gov

The substitution pattern on the pyrazine ring itself is also critical. For example, the presence of a chlorine atom at the 5-position of the pyrazine ring in N-phenylpyrazine-2-carboxamides has been shown to be a key feature for potent antimycobacterial activity. nih.gov The combination of modifications on both the pyrazine and phenyl rings allows for fine-tuning of the biological activity. researchgate.net

Table 1: Impact of Phenyl Ring Substituents on the Antimycobacterial Activity of 5-Chloro-N-phenylpyrazine-2-carboxamides against M. tuberculosis H37Rv

| Compound | Phenyl Substituent (R) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 21 | 5-chloro-2-hydroxyphenyl | 1.56 | nih.gov |

| 29 | 4-CF3 | 1.56 | nih.gov |

| 30 | 4-COOH-3-OH | 3.13 | nih.gov |

| 26 | 3-CN | 3.13 | nih.gov |

| 28 | 3-CF3 | 3.13 | nih.gov |

| Inactive | Multiple examples | >100 | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Conformational and Electronic Influences of Phenyl Ring Modifications

The rotation of the phenyl group relative to the pyrazine ring can lead to different conformers, some of which may be more biologically active than others. The presence of substituents on the phenyl ring can influence the preferred conformation by creating steric hindrance or by engaging in intramolecular interactions, such as hydrogen bonding. rsc.org These conformational changes can impact the molecule's ability to fit into the binding site of a target protein. lsu.edu

Furthermore, the electronic properties of the molecule, often quantified by parameters like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are directly influenced by phenyl ring modifications. These parameters can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions with biological macromolecules. researchgate.net

Table 2: Influence of Phenyl Ring Substitution on Photosynthesis Inhibition by Pyrazinecarboxamides

| Compound Type | Phenyl Substituent Characteristics | Effect on Activity | Reference |

|---|---|---|---|

| Pyrazinecarboxamides | Lipophilic and/or electron-withdrawing | Generally increased inhibitory activity | sciforum.netmdpi.com |

| Pyrazinecarboxamides | Hydrophilic and/or electron-donating | Generally lower inhibitory activity | sciforum.net |

The inhibitory activity refers to the inhibition of the oxygen evolution rate in spinach chloroplasts.

Interaction Studies with Biological Targets

Understanding how this compound and its analogues interact with their biological targets at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds. These studies often involve a combination of experimental techniques and computational modeling.

For many biologically active pyrazine derivatives, the primary mechanism of action involves the inhibition of specific enzymes or the modulation of receptor activity. For example, certain N-phenylpyrazine-2-carboxamides have been identified as inhibitors of mycobacterial fatty acid synthase I, a key enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov Docking studies, a computational method that predicts the preferred orientation of a molecule when bound to a target, can provide valuable insights into the specific interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In the case of herbicidal pyrazine derivatives, the target is often a component of the photosynthetic electron transport chain. sciforum.netmdpi.com Interaction studies have shown that the inhibitory activity of these compounds is related to their ability to bind to specific sites within the photosynthetic apparatus, thereby blocking the flow of electrons and inhibiting plant growth. sciforum.net

The pyrazine ring itself, with its two nitrogen atoms, can act as a hydrogen bond acceptor, a key feature in molecular recognition. rsc.orgacs.org The substituents on both the pyrazine and phenyl rings can further contribute to the binding affinity and selectivity by engaging in additional interactions with the target. For instance, the cyano groups in 2,3-Dicyano-5-methyl-6-phenylpyrazine can participate in hydrogen bonding, influencing its interaction with biological molecules.

It is important to note that the interaction with biological targets is not limited to proteins. Some pyrazine derivatives have been studied for their ability to interact with DNA. rsc.org These interactions can have significant biological consequences and are an important area of investigation.

Advanced Applications in Materials Science and Chemical Technologies

Utility as Building Blocks in Complex Organic Synthesis

The synthesis of pyrazine (B50134) derivatives has long been a focus of organic chemists due to their wide-ranging applications. tandfonline.com 2-Methyl-3-phenylpyrazine serves as a crucial starting material or intermediate in the construction of more complex molecular architectures. The classical and most direct method for preparing pyrazines involves the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds. tandfonline.com

Several methods have been developed for pyrazine synthesis, highlighting the importance of this class of compounds. These include vapor phase reactions of diamines with diols over alumina, and the use of various catalytic systems like copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese. tandfonline.com More recent, greener approaches are also being explored to improve efficiency and reduce environmental impact. tandfonline.com The pyrazine core of this compound is a key feature that makes it a valuable building block in creating a diverse array of organic molecules with potential applications in pharmaceuticals and agrochemicals. tandfonline.com

Role in Luminescent Materials and Optoelectronics

The field of materials science has seen a growing interest in organic compounds with luminescent properties for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and chemical sensors. alljournals.cnrsc.org While direct research on the luminescent properties of this compound is emerging, related pyrazine derivatives have shown promise in this area. For instance, thiadiazolo-fused pyrazine derivatives are known to exhibit luminescence under UV light.

The introduction of different functional groups and the formation of metal complexes can significantly influence the photophysical properties of pyrazine-based compounds. rsc.orgmdpi.com The development of luminescent materials often involves creating structures that facilitate efficient energy transfer and emission, and the pyrazine scaffold provides a robust platform for such molecular engineering. mdpi.com The exploration of this compound and its derivatives in this context could lead to the development of novel materials for advanced optical and electronic devices. alljournals.cn

Exploration in Functional Materials Development (e.g., Polymers)

The development of functional polymers with specific chemical and physical properties is a key area of materials science. The incorporation of heterocyclic moieties like this compound into polymer chains can impart unique characteristics to the resulting material. tandfonline.com Pyrazine-containing polymers are being investigated for a variety of applications, including as components in specialty materials.

Research into coordination polymers has also highlighted the potential of pyrazine derivatives. For example, Hofmann-type coordination polymers incorporating 2-phenylpyrazine (B1619871) have been synthesized and studied for their spin crossover properties, which are of interest for molecular switches and data storage devices. researchgate.net The ability of the pyrazine nitrogen atoms to coordinate with metal ions makes this compound a candidate for creating new polymeric materials with interesting magnetic or electronic properties.

Application as Ligands for Catalysis and Selective Extractants

The nitrogen atoms in the pyrazine ring of this compound allow it to act as a ligand, binding to metal centers to form coordination complexes. uwo.ca These complexes can have significant applications in catalysis, where the ligand plays a crucial role in determining the activity and selectivity of the catalyst. uwo.ca

Research has demonstrated the use of 2-arylpyrazines in palladium- and ruthenium-catalyzed C-H bond arylation reactions. researchgate.net In these processes, the pyrazine unit can influence the regioselectivity of the reaction. researchgate.net The ability to fine-tune the electronic and steric properties of the ligand by modifying the substituents on the pyrazine ring is a key advantage in designing catalysts for specific organic transformations. uwo.ca This makes this compound and related compounds valuable tools for developing new and efficient catalytic systems. ambeed.comadvatechgroup.com

Contribution to Pharmacophore Development in Medicinal Chemistry

In medicinal chemistry, a pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target and elicit a biological response. fiveable.menumberanalytics.com The pyrazine scaffold is recognized as a significant pharmacophore in a large number of biologically active substances. tandfonline.com

The development of new drugs often involves identifying and optimizing pharmacophores to improve potency, selectivity, and pharmacokinetic properties. fiveable.me The structure of this compound, with its specific arrangement of aromatic and heterocyclic rings, serves as a foundation for designing new molecules with potential therapeutic applications. nbu.ac.in For instance, pyrazine derivatives have been investigated for a wide range of biological activities, and understanding their structure-activity relationships is crucial for the design of new therapeutic agents. ajgreenchem.comnih.gov The use of pharmacophore modeling can guide the synthesis of novel compounds based on the this compound core, aiming to create more effective treatments for various diseases. numberanalytics.comnih.gov

Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methyl-3-phenylpyrazine, providing precise information about the hydrogen and carbon environments within the molecule.

¹H NMR: Proton NMR spectra confirm the presence and connectivity of hydrogen atoms. For this compound, the spectrum typically shows a singlet for the methyl (-CH₃) protons, a multiplet for the protons of the phenyl group, and signals corresponding to the protons on the pyrazine (B50134) ring. nih.gov One study reported the two pyrazine protons as a doublet with a coupling constant of 2.4 Hz. nih.gov Another reported them as a singlet. jst.go.jp

¹³C NMR: Carbon-13 NMR spectroscopy identifies the number of distinct carbon environments in the molecule. The spectrum for this compound displays signals for the methyl carbon, the carbons of the phenyl ring, and the carbons of the pyrazine ring. nih.govjst.go.jp The carbon atoms in the pyrazine ring resonate at lower fields (higher ppm values) due to the electron-withdrawing effect of the adjacent nitrogen atoms. jst.go.jp

Detailed NMR data from academic literature, recorded in deuterated chloroform (B151607) (CDCl₃), are presented below.

| Table 1: NMR Spectroscopic Data for this compound in CDCl₃ | ||

|---|---|---|

| Technique | Chemical Shift (δ ppm) | Assignment |

| ¹H NMR (300 MHz) | 2.54 (s, 3H) | -CH₃ |

| 7.46-7.59 (m, 5H) | Phenyl ring protons | |

| 8.44 (d, J=2.4Hz, 2H) or 8.51 (s, 2H) | Pyrazine ring protons | |

| ¹³C NMR (75 MHz) | 23.1 | -CH₃ |

| 128.4, 128.7, 128.9 | Phenyl ring carbons | |

| 138.5 | Phenyl ring carbon (quaternary) | |

| 141.5, 142.1, 151.8, 154.0/154.4 | Pyrazine ring carbons |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the aromatic C-H bonds of both the phenyl and pyrazine rings, as well as C=C and C=N stretching vibrations within the aromatic systems. While specific, complete experimental IR data for this compound was not found in the searched literature, data from related pyrazine derivatives provide reference points. For instance, a study on 3-Chloro-N-phenylpyrazine-2-carboxamide identified amide C=O stretching at 1675 cm⁻¹ and N-H bending at 1540 cm⁻¹. vulcanchem.com Another analysis of a dicyano-substituted phenylpyrazine derivative noted C=N stretching at 1630 cm⁻¹.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the expected molecular formula. The molecular weight of this compound is 170.21 g/mol . In research, characterization of related compounds, such as 2-methyl-3-phenylquinoxalines, has been successfully carried out using high-resolution mass spectrometry to confirm their structures. uccs.edu For the related compound 3-Azido-2-methyl-5-phenylpyrazine, high-resolution mass spectrometry confirmed its molecular weight with a detected [M+H]⁺ ion at m/z 230.1. acs.org This demonstrates the utility of the technique for verifying the composition of pyrazine derivatives.

Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the purification and analysis of synthesized this compound, ensuring the removal of unreacted starting materials and byproducts.

Column Chromatography: This is a standard purification method reported for pyrazine derivatives. jst.go.jp Researchers have successfully used silica (B1680970) gel (60-120 mesh) as the stationary phase with a mobile phase consisting of a mixture of petroleum ether and ethyl acetate (B1210297) to isolate the target pyrazine compound. jst.go.jp

High-Performance Liquid Chromatography (HPLC): For analytical purposes and purification of more complex pyrazine derivatives, reverse-phase HPLC is often employed. imist.ma Methods using C18 columns with a mobile phase, such as an acetonitrile (B52724) and water gradient, have been shown to achieve effective separation of various pyrazine compounds. imist.ma

The table below summarizes chromatographic methods used for pyrazine derivatives.

| Table 2: Chromatographic Techniques for Pyrazine Derivatives | ||

|---|---|---|

| Technique | Stationary Phase | Mobile Phase / Eluent |

| Column Chromatography | Silica gel (60-120 mesh) | Petroleum ether / Ethyl acetate jst.go.jp |

| Flash Chromatography | Silica gel | Ethyl acetate / Hexane gradient imist.ma |

| Reverse-Phase HPLC | C18 column | Acetonitrile / Water gradient imist.ma |

Future Research Trajectories and Methodological Innovations

Design and Synthesis of Novel 2-Methyl-3-phenylpyrazine Derivatives with Enhanced Properties

The functionalization of the this compound core is a primary avenue for enhancing its intrinsic properties and introducing new functionalities. Future synthetic efforts will likely concentrate on regioselective modifications of both the pyrazine (B50134) and phenyl rings. Methodologies such as transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination, are expected to be instrumental in this regard. researchgate.nettandfonline.com These reactions allow for the introduction of a wide array of substituents, thereby modulating the electronic and steric characteristics of the molecule.

A key objective will be the synthesis of derivatives with improved biological activity. By strategically incorporating pharmacophores or altering physicochemical properties like solubility and lipophilicity, researchers can design new compounds with enhanced efficacy as anticancer, anti-inflammatory, or antimicrobial agents. researchgate.netmdpi.comnih.gov For instance, the introduction of specific functional groups can facilitate stronger interactions with biological targets. mdpi.com

Furthermore, the synthesis of pyrazine-based polymers and materials with novel optical or electronic properties is a burgeoning area of research. lifechemicals.com By linking this compound units or incorporating them into larger conjugated systems, it may be possible to create new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. lifechemicals.com

Table 1: Potential Functionalization Strategies for this compound

| Position of Modification | Potential Substituents | Desired Property Enhancement |

| Pyrazine Ring (C5, C6) | Halogens, Cyano groups, Amines, Alkoxy groups | Modulate electronic properties, Increase reactivity for further functionalization, Enhance biological activity |

| Methyl Group (C2) | Halogenation followed by nucleophilic substitution | Introduction of diverse functional groups |

| Phenyl Ring (ortho, meta, para) | Electron-donating/withdrawing groups, Heterocycles | Tune electronic properties, Improve solubility, Enhance target-specific interactions |

In-depth Mechanistic Studies of Reactions and Biological Activities

A thorough understanding of the reaction mechanisms and the molecular basis of biological activity is crucial for the rational design of new this compound derivatives. Future research will likely employ a combination of experimental techniques, such as kinetic studies, isotope labeling, and spectroscopic analysis, to elucidate the pathways of key synthetic transformations. For instance, understanding the mechanism of metal-catalyzed C-H activation can lead to more efficient and selective functionalization methods. acs.org

In the realm of biological activity, identifying the specific molecular targets and pathways affected by this compound derivatives is a primary goal. nih.gov Techniques like proteomics, genomics, and cell-based assays will be vital in unraveling the mechanisms of action. For example, studies on pyrazine derivatives with anticancer properties have indicated that they can induce apoptosis through the modulation of signaling pathways like JAK/STAT3. nih.gov Further investigation into these mechanisms will enable the design of more potent and selective therapeutic agents with fewer side effects.

Detailed mechanistic insights can also clarify the structure-activity relationships (SAR), providing a predictive framework for designing new derivatives. By correlating specific structural features with biological outcomes, researchers can refine their synthetic strategies to optimize for desired activities. nih.gov

Integration of Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new this compound derivatives. kallipos.grresearchgate.netethernet.edu.ettarosdiscovery.com Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic properties, such as HOMO-LUMO energy gaps, and reactivity of different derivatives. epj.orgrsc.orgmostwiedzy.plijournalse.org This information can guide the selection of promising synthetic targets and reaction conditions.

Molecular docking simulations can be employed to predict the binding modes and affinities of this compound derivatives with biological targets, such as enzymes and receptors. kallipos.gr This virtual screening approach allows for the rapid evaluation of large compound libraries, prioritizing candidates for synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can further refine the design process by establishing mathematical relationships between molecular descriptors and biological activity or physical properties. ijournalse.orgijournalse.org

The integration of these computational approaches provides a powerful platform for rational drug design and materials discovery, reducing the time and cost associated with traditional trial-and-error methods. tarosdiscovery.com

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. epj.orgrsc.orgmostwiedzy.pl | Prediction of reactivity, stability, and spectral characteristics. |

| Molecular Docking | Simulation of ligand-protein interactions. | Identification of potential biological targets and prediction of binding affinity. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules and their complexes over time. kallipos.gr | Understanding conformational changes and binding stability. |

| QSAR/QSPR | Development of statistical models relating molecular structure to activity/property. ijournalse.orgijournalse.org | Prediction of the biological activity and physicochemical properties of new derivatives. |

Development of Asymmetric Synthesis and Stereoselective Functionalization

Many biologically active molecules are chiral, and their therapeutic effects are often stereospecific. Consequently, the development of methods for the asymmetric synthesis and stereoselective functionalization of this compound derivatives is of paramount importance. Future research will likely focus on the use of chiral catalysts, auxiliaries, and reagents to control the stereochemical outcome of synthetic transformations. thieme-connect.comdicp.ac.cnthieme-connect.com

For instance, asymmetric hydrogenation of the pyrazine ring can lead to the formation of chiral piperazines, which are valuable building blocks in medicinal chemistry. dicp.ac.cn The development of highly efficient and enantioselective catalysts for such transformations will be a key area of investigation. Similarly, stereoselective C-H functionalization methods could enable the direct introduction of substituents at specific stereocenters on the pyrazine or phenyl ring. researchgate.net

The ability to synthesize enantiomerically pure derivatives of this compound will allow for a more detailed investigation of their interactions with chiral biological systems and could lead to the development of drugs with improved efficacy and reduced side effects.

Exploration of New Biomedical and Material Science Applications

The versatile scaffold of this compound opens up possibilities for a wide range of applications in both biomedicine and material science. While existing research has highlighted its potential as an anticancer and antimicrobial agent, future studies will likely explore its utility in other therapeutic areas. researchgate.nettandfonline.com For example, derivatives could be investigated for their activity against neurodegenerative diseases, metabolic disorders, or as antiviral agents. The ability to fine-tune the structure of these compounds allows for the optimization of their pharmacological profiles for various disease targets. mdpi.comnih.gov

In material science, the unique electronic properties of the pyrazine ring make it an attractive component for the design of novel functional materials. lifechemicals.com Research could focus on the development of this compound-based compounds for use in sensors, organic conductors, and light-emitting materials. The incorporation of this moiety into polymers could also lead to materials with interesting thermal, mechanical, or optical properties. lifechemicals.com The exploration of these new frontiers will undoubtedly expand the scope of applications for this versatile chemical entity.

Q & A

Basic: What are the common synthetic routes for 2-Methyl-3-phenylpyrazine, and how can reaction efficiency be optimized?

Answer:

this compound can be synthesized via cyclocondensation of 1,2-propanediamine with glyoxal derivatives, followed by dehydrogenation. Optimization involves controlling stoichiometric ratios and reaction temperature to minimize byproducts like 2-methylpiperazine. Catalytic dehydrogenation using Pd/C or Ru-based systems improves yield . For regioselective functionalization, transition-metal-catalyzed C–H bond arylation (e.g., with aryl bromides) is effective. Palladium acetate [Pd(OAc)₂] or ruthenium chloride [[RuCl₂(p-cymene)]₂] are preferred catalysts, with yields ranging from 42% to 75% depending on substituent electronics (electron-deficient aryl bromides favor Pd, while electron-rich ones require Ru) .

Basic: How can spectroscopic and crystallographic methods be used to characterize this compound derivatives?

Answer:

- NMR/IR Spectroscopy : Confirm substitution patterns by analyzing chemical shifts for pyrazine protons (typically δ 8.5–9.5 ppm) and methyl/phenyl groups. IR bands near 1600 cm⁻¹ indicate aromatic C=C stretching.

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with lattice parameters (e.g., a = 10.98 Å, b = 16.79 Å) resolve molecular packing and hydrogen-bonding interactions. Data collection via Bruker SMART CCD diffractometers with multi-scan absorption correction ensures accuracy .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weights (e.g., m/z 170.12 for C₁₁H₁₀N₂) .

Advanced: How do Pd vs. Ru catalysts influence regioselectivity in C–H bond arylation of this compound?

Answer:

- Palladium Catalysts : Prefer electron-deficient aryl bromides (e.g., 4-bromonitrobenzene), yielding monoarylated products (71% with Pd(OAc)₂). Ortho-directed cleavage of C(sp²)–H bonds dominates, avoiding C(sp³)–H functionalization. Phosphine-free conditions may limit yields with bulky substrates .